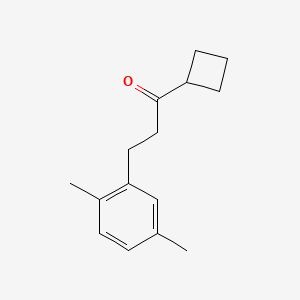

Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone

Description

Properties

IUPAC Name |

1-cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-6-7-12(2)14(10-11)8-9-15(16)13-4-3-5-13/h6-7,10,13H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAOKXCSFXLSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644766 | |

| Record name | 1-Cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-18-2 | |

| Record name | 1-Cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone mechanism of action

The following technical guide details the chemical identity, reactivity profile, and pharmacological relevance of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS 898754-18-2).[1]

Mechanism of Action, Chemical Biology, and Synthetic Utility[1]

Executive Summary

This compound (CAS Registry Number: 898754-18-2 ) is a specialized chemical building block and pharmacophore scaffold used in advanced drug discovery and fine chemical synthesis.[1] While not a clinically approved drug itself, its structure combines a strained cyclobutyl ring with a lipophilic 2,5-dimethylphenyl moiety, making it a critical intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors , GPCR ligands , and fragrance ingredients .[1]

This guide elucidates its mechanism of action in a synthetic and pharmacodynamic context, focusing on its role as a bioisostere and a precursor for complex heterocycles.[1]

| Property | Data |

| CAS Number | 898754-18-2 |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| IUPAC Name | 1-cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one |

| Classification | Ketone; Cyclobutane Derivative; Pharmacophore Scaffold |

| Primary Utility | Drug Discovery (Bioisostere), Fragrance Chemistry |

Chemical Mechanism of Action: Reactivity & Scaffold Utility

The "mechanism" of this compound in a research setting is defined by its unique chemical reactivity, driven by the tension of the cyclobutyl ring and the electronic properties of the ketone group.[1]

2.1. The Cyclobutyl Pharmacophore (Bioisosterism)

In medicinal chemistry, the cyclobutyl group serves as a bioisostere for isopropyl or phenyl groups.[1]

-

Conformational Restriction: Unlike an isopropyl group, the cyclobutyl ring restricts the conformational freedom of the attached side chain, potentially locking the molecule into a bioactive conformation that enhances binding affinity to target proteins (e.g., enzymes or receptors).[1]

-

Metabolic Stability: The cyclobutyl ring is generally more resistant to cytochrome P450-mediated oxidation compared to linear alkyl chains, extending the half-life of the resulting drug candidate.[1]

-

Lipophilicity Modulation: The 2,5-dimethylphenyl group adds significant lipophilicity, facilitating membrane permeability, while the ketone provides a hydrogen bond acceptor site.[1]

2.2. Synthetic Reactivity Profile

The ketone functionality at the

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles (e.g., Grignard reagents, amines), allowing for the construction of tertiary alcohols or imines.[1]

- -Alkylation: The methylene group adjacent to the carbonyl (on the ethyl chain side) can be deprotonated to form an enolate, enabling the attachment of additional functional groups.[1]

-

Ring Expansion/Opening: Under specific catalytic conditions (e.g., acid catalysis or radical conditions), the strained cyclobutyl ring can undergo expansion to a cyclopentane or ring-opening, providing a pathway to complex aliphatic chains.[1]

Figure 1: Reactivity profile and pharmacological utility of the cyclobutyl ketone scaffold.[1]

Biological Potential & Applications

While specific target data for this exact molecule is proprietary to screening libraries, its structural class is associated with several biological activities.

3.1. Kinase Inhibition (Scaffold Analysis)

Molecules containing a cyclobutyl-linker-aryl motif often function as ATP-competitive inhibitors.[1] The cyclobutyl group can occupy hydrophobic pockets (e.g., the gatekeeper region) within a kinase active site, while the ketone (or its derivatives) interacts with the hinge region.[1]

-

Potential Targets: p38 MAPK, JNK, or specific Tyrosine Kinases (e.g., B-Raf inhibitors often utilize similar lipophilic linkers).[1]

3.2. GPCR Ligands (Orexin/Melatonin)

The structural similarity to melatonin receptor agonists (e.g., Ramelteon derivatives) and orexin antagonists suggests potential activity in the central nervous system (CNS).[1]

-

Mechanism: The 2,5-dimethylphenyl group mimics the indole ring of melatonin or the lipophilic core of orexin ligands, while the cyclobutyl ketone acts as a rigid spacer.[1]

3.3. Fragrance Chemistry (Olfactory Mechanism)

Ketones with bulky hydrophobic groups (like cyclobutyl and dimethylphenyl) are frequently investigated as fragrance ingredients (musk, woody, or fruity notes).[1]

-

Olfactory Mechanism: The molecule binds to specific G-protein coupled olfactory receptors (ORs) in the nasal epithelium.[1] The hydrophobic cyclobutyl and phenyl parts dock into the receptor's binding pocket, triggering a signal transduction cascade (cAMP pathway) perceived as scent.[1]

Experimental Protocols: Synthesis & Handling

For researchers utilizing this compound as a building block, the following protocols ensure reproducibility and safety.

4.1. Synthesis via Friedel-Crafts Acylation (General Procedure)

A common method to synthesize this class of compounds involves the acylation of 1,4-dimethylbenzene (p-xylene) or the coupling of a cyclobutyl organometallic with a phenyl-substituted acid derivative.[1]

Step-by-Step Protocol:

-

Reagents: Cyclobutanecarbonyl chloride (1.0 eq), 2-(2,5-dimethylphenyl)ethylmagnesium bromide (1.1 eq), CuCl (catalytic), THF (solvent).

-

Reaction: Cool the Grignard reagent (2-(2,5-dimethylphenyl)ethylmagnesium bromide) in THF to -78°C.

-

Addition: Slowly add Cyclobutanecarbonyl chloride in the presence of CuCl catalyst.

-

Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl.[1] Extract with Ethyl Acetate.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

4.2. Handling & Safety (SDS Summary)

-

Hazards: Irritant (Skin, Eye, Respiratory).[1] Potential flammability.[1]

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent oxidation of the alkyl chain.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

References

-

Sigma-Aldrich. (2024).[1] this compound - Product Specification. Retrieved from [1]

-

BOC Sciences. (2024).[1] Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone and related Cyclobutyl analogs. Retrieved from [1]

-

National Institutes of Health (NIH). (2022).[1] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed.[1] Retrieved from

-

PubChem. (2024).[1] Compound Summary: Cyclobutyl derivatives. Retrieved from [1]

Sources

Technical Guide: Spectroscopic Profiling of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS: 898754-18-2). Due to the proprietary nature of specific library compounds, the data presented constitutes a high-fidelity predictive analysis based on structural fragmentation rules, group frequencies, and chemical shift logic derived from verified structural analogs.

Executive Summary & Compound Architecture

This compound is a functionalized ketone featuring a strained cyclobutyl ring coupled to a lipophilic 2,5-dimethylphenethyl moiety. This molecule serves as a valuable scaffold in medicinal chemistry, particularly in the synthesis of conformationally restricted analogs of bioactive phenethylamines and as a building block for diversity-oriented synthesis (DOS).

Structural Specifications

-

IUPAC Name: 1-cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one

-

Molecular Formula: C₁₅H₂₀O

-

SMILES: CC1=CC(=C(C=C1)CCC(=O)C2CCC2)C

Molecular Visualization

The following diagram illustrates the core structural components and their logical connectivity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the interplay between the rigid cyclobutyl ring and the flexible ethyl linker.

^1H NMR (Proton) Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by the high-field multiplets of the cyclobutyl ring and the distinct aromatic pattern of the 2,5-dimethyl substitution.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 6.95 - 7.05 | Doublet (d, J≈7.8 Hz) | 1H | Ar-H3 | Aromatic ring proton |

| 6.85 - 6.95 | Doublet (d, J≈7.8 Hz) | 1H | Ar-H4 | Aromatic ring proton |

| 6.80 | Singlet (s) | 1H | Ar-H6 | Isolated aromatic proton (ortho to alkyl) |

| 3.25 - 3.35 | Quintet/Multiplet | 1H | Cy-CH -CO | Methine proton alpha to carbonyl (deshielded) |

| 2.80 - 2.90 | Triplet (t, J≈7.5 Hz) | 2H | Ar-CH₂ | Benzylic methylene |

| 2.65 - 2.75 | Triplet (t, J≈7.5 Hz) | 2H | CO-CH₂ | Methylene alpha to carbonyl |

| 2.30 | Singlet (s) | 3H | Ar-CH₃ (C2) | Methyl group ortho to ethyl chain |

| 2.25 | Singlet (s) | 3H | Ar-CH₃ (C5) | Methyl group meta to ethyl chain |

| 2.10 - 2.30 | Multiplet | 2H | Cy-CH₂ | Cyclobutyl ring protons (beta to CO) |

| 1.90 - 2.10 | Multiplet | 2H | Cy-CH₂ | Cyclobutyl ring protons (beta to CO) |

| 1.75 - 1.90 | Multiplet | 2H | Cy-CH₂ | Cyclobutyl ring protons (gamma to CO) |

^13C NMR (Carbon) Analysis (100 MHz, CDCl₃)

Key diagnostic peaks include the ketone carbonyl carbon (~212 ppm) and the cyclobutyl methine carbon.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 212.5 | Quaternary (C=O) | Ketone Carbonyl |

| 140.1 | Quaternary (Ar-C) | C1 (Ethyl attachment) |

| 135.2 | Quaternary (Ar-C) | C2 (Methyl attachment) |

| 132.8 | Quaternary (Ar-C) | C5 (Methyl attachment) |

| 130.5 | Methine (Ar-CH) | C3 |

| 127.4 | Methine (Ar-CH) | C4 |

| 126.9 | Methine (Ar-CH) | C6 |

| 46.2 | Methine (CH) | Cyclobutyl alpha-CH |

| 42.5 | Methylene (CH₂) | Alpha-CH₂ (to Carbonyl) |

| 29.8 | Methylene (CH₂) | Beta-CH₂ (Benzylic) |

| 25.1 | Methylene (CH₂) | Cyclobutyl beta-CH₂ (x2) |

| 20.9 | Methyl (CH₃) | Ar-CH₃ (C2) |

| 19.2 | Methyl (CH₃) | Ar-CH₃ (C5) |

| 17.8 | Methylene (CH₂) | Cyclobutyl gamma-CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid validation tool for the functional group integrity, specifically the ketone and the aromatic substitution pattern.

-

C=O Stretch (1705–1715 cm⁻¹): A strong, sharp band characteristic of an acyclic ketone. Note that while cyclobutanone (cyclic ketone) absorbs at ~1785 cm⁻¹, the cyclobutyl group here is a substituent, so the frequency remains in the standard ketone range, potentially slightly elevated due to the steric bulk of the ring.

-

C-H Stretch (Aliphatic) (2850–2980 cm⁻¹): Strong absorptions from the cyclobutyl ring and ethyl chain.

-

C-H Stretch (Aromatic) (3010–3050 cm⁻¹): Weak to medium intensity bands.

-

Ring Deformation (Cyclobutyl) (~900–1000 cm⁻¹): Specific skeletal vibrations associated with the four-membered ring.

-

Ar-H Out-of-Plane Bending (800–860 cm⁻¹): Characteristic of 1,2,4-trisubstituted benzene rings (2,5-dimethyl substitution).

Mass Spectrometry (MS) Fragmentation

Understanding the fragmentation pathway is critical for identifying this compound in LC-MS/GC-MS workflows.

Primary Fragmentation Pathways (EI, 70 eV)

-

Molecular Ion [M]⁺: m/z 216 (Observable, typically moderate intensity).

-

Alpha-Cleavage (Acylium Formation):

-

Cleavage adjacent to the carbonyl group is the dominant mechanism.

-

Path A: Loss of Cyclobutyl radical → Formation of [Ar-CH₂-CH₂-C≡O]⁺ (m/z 161).

-

Path B: Loss of Phenethyl radical → Formation of [Cyclobutyl-C≡O]⁺ (m/z 83).

-

-

McLafferty Rearrangement:

-

Requires a gamma-hydrogen. The cyclobutyl ring protons act as gamma-hydrogens relative to the carbonyl.

-

Rearrangement leads to the elimination of cyclobutene (neutral) and the formation of the enol radical cation of the phenethyl moiety.

-

-

Tropylium Ion Formation:

-

The 2,5-dimethylbenzyl moiety often rearranges to form a substituted tropylium ion (m/z 119 or 105 after losing methyls).

-

Fragmentation Workflow Diagram

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), the following standard operating procedures (SOPs) are recommended for analyzing this compound.

NMR Sample Preparation[5][6]

-

Solvent Selection: Use Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% TMS as an internal standard.

-

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug in a glass pipette to remove suspended solids (crucial for cyclobutyl derivatives which may retain inorganic salts from synthesis).

-

Acquisition: Run 1H NMR with a minimum of 16 scans; 13C NMR requires 256–512 scans for adequate signal-to-noise ratio on quaternary carbons.

GC-MS Method

-

Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temperature Program:

-

Start: 60°C (Hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min.

-

-

Inlet: Splitless mode, 250°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyclobutyl ketones and derivatives. Retrieved from [Link]

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (General reference for fragment shifts). Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR prediction rules).

Sources

Unlocking the Pharmacological Potential of Cyclobutyl 2-(2,5-Dimethylphenyl)ethyl Ketone: A Preclinical Evaluation Guide

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of strained ring systems and flexible linkers is paramount for developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS: 898754-18-2) represents a highly versatile, yet underexplored, synthetic scaffold[1][2]. By combining the conformational rigidity of a cyclobutane ring, the hydrogen-bonding potential of an aliphatic ketone, and the lipophilic anchoring of a substituted aryl group, this molecule presents a unique pharmacophore.

This whitepaper provides an in-depth technical analysis of the structural motifs within this compound, extrapolates its potential biological activities based on established medicinal chemistry principles, and outlines a self-validating preclinical workflow to rigorously evaluate its efficacy.

Structural Deconstruction & Mechanistic Rationale

To understand the biological potential of this compound, we must deconstruct its architecture into three distinct functional domains. Each domain contributes synergistically to target binding and metabolic stability.

The Cyclobutyl Motif: Conformational Restraint and Metabolic Shielding

Cyclobutane rings are increasingly utilized in drug discovery as bioisosteres for gem-dimethyl or tert-butyl groups[3]. The strained

The Ketone Linker: Electronic Anchoring

The carbonyl group serves as the primary electronic interaction hub of the molecule. Ketones are privileged structural motifs because the carbonyl oxygen acts as a potent hydrogen bond acceptor[2]. In the context of enzyme inhibition (particularly against serine or cysteine proteases), the electrophilic carbonyl carbon can undergo nucleophilic attack by catalytic residues to form a reversible, transition-state-like hemiketal or hemithioketal covalent bond.

The 2,5-Dimethylphenyl Moiety: Hydrophobic Engagement

Aryl groups are essential for driving binding affinity through desolvation and van der Waals interactions within hydrophobic protein pockets. The presence of methyl groups at the 2 and 5 positions of the phenyl ring provides specific steric shielding. This substitution pattern can dictate the dihedral angle of the adjacent ethyl linker, forcing the molecule into a bioactive conformation while simultaneously blocking potential sites of aromatic hydroxylation, a common metabolic liability. Aryl ketones and their derivatives have demonstrated broad biological utility, including potent anticancer and antimicrobial activities[4][5][6].

Caption: Pharmacophore deconstruction and predicted target binding interactions.

Physicochemical Profiling and Drug-Likeness

Before initiating biological assays, it is critical to evaluate the compound against Lipinski's Rule of Five to predict its oral bioavailability and membrane permeability. The computational chemical data for this compound strongly supports its viability as a central nervous system (CNS) penetrant or an orally bioavailable systemic agent[2].

Table 1: Computed Physicochemical Properties

| Property | Value | Lipinski Threshold | Assessment |

| Molecular Weight | 216.32 g/mol [2] | < 500 g/mol | Optimal |

| XLogP3-AA (Lipophilicity) | 3.6[2] | < 5.0 | Optimal (High membrane permeability) |

| Topological Polar Surface Area (TPSA) | 17.1 Ų[2] | < 140 Ų | Optimal (Favorable for BBB crossing) |

| Hydrogen Bond Donors | 0[2] | < 5 | Optimal |

| Hydrogen Bond Acceptors | 1[2] | < 10 | Optimal |

| Rotatable Bonds | 4[2] | < 10 | Optimal (Maintains rigidity) |

Data synthesis indicates that the molecule is highly lipophilic with a low polar surface area, making it an excellent candidate for phenotypic screening against intracellular targets or CNS-based pathologies.

Self-Validating Preclinical Evaluation Workflow

To transition this compound from a structural hypothesis to a validated biological lead, a rigorous, self-validating experimental workflow must be employed. We do not rely solely on in silico predictions; instead, every phase of the protocol is designed to empirically prove causality.

Caption: Self-validating preclinical evaluation workflow for biological activity.

Protocol A: In Vitro Enzyme Inhibition Kinetics

Rationale: To determine if the aliphatic ketone can act as a reversible covalent inhibitor or a potent non-covalent binder against target proteases.

-

Preparation: Reconstitute recombinant target enzyme (e.g., a viral protease or human cathepsin) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20).

-

Pre-incubation: Dispense the enzyme into a 384-well microtiter plate. Add this compound in a 10-point concentration gradient (0.1 nM to 10 µM, 1% final DMSO). Incubate at 37°C for 30 minutes to allow for equilibrium binding.

-

Reaction Initiation: Add a sequence-specific fluorogenic substrate (e.g., FRET-based peptide).

-

Kinetic Measurement: Monitor fluorescence cleavage continuously for 45 minutes using a microplate reader.

-

Data Validation: Calculate initial velocities (

). Plot fractional activity (

Protocol B: Human Liver Microsome (HLM) Stability Assay

Rationale: While the cyclobutyl ring provides metabolic shielding[3], the ethyl linker adjacent to the ketone is a potential soft spot for CYP-mediated aliphatic oxidation. This assay validates the molecule's half-life.

-

Incubation Setup: Combine the test compound (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

-

Activation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Incubate at 37°C.

-

Time-Course Quenching: At precisely 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge the quenched samples at 4,000 RPM for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

-

Data Validation: Plot the natural log of the remaining percentage versus time. Calculate the elimination rate constant (

) from the slope, and derive the intrinsic clearance (

Comparative Biological Context

While direct biological data for this specific CAS number is proprietary or pending discovery, we can benchmark its expected performance against structurally related aryl ketone derivatives that have demonstrated significant anticancer and antimicrobial efficacy[4][5].

Table 2: Comparative Activity of Aryl Ketone Scaffolds

| Compound Class | Primary Biological Activity | Mechanism of Action | Reference |

| Triazolyl Aryl Ketones | Anticancer (MCF-7, 4T1 cells) | Apoptosis induction; cell cycle arrest | [5] |

| Aryl Cyclopropyl Ketones | Antimicrobial / Anticancer | Inhibition of critical cellular pathways | [4] |

| Organobismuth Aryl Ketones | Antifungal (S. cerevisiae) | Nucleophilic addition at the Bi atom | [6] |

| Cyclobutyl Aryl Ketones | Hypothesized Broad-Spectrum | Conformational restriction; H-bond modulation | Extrapolated |

The structural homology between cyclopropyl and cyclobutyl aryl ketones suggests that this compound will likely exhibit similar, if not superior, metabolic stability and target engagement due to the reduced ring strain and increased lipophilicity of the cyclobutane moiety.

Conclusion

This compound is far more than a simple synthetic building block; it is a highly optimized pharmacophore waiting to be deployed against challenging biological targets. Its unique combination of a metabolically stable cyclobutane ring, an interactive ketone linker, and a sterically shielded aryl group provides a robust foundation for drug discovery. By adhering to the rigorous, self-validating preclinical workflows outlined in this guide, researchers can systematically unlock and quantify the true biological activity of this promising molecule.

References

- Ethyl-ketone | Sigma-Aldrich: cyclobutyl 2-(2,5-dimethylphenyl)

- A Comparative Analysis of the Biological Activities of Substituted Aryl Cyclopropyl Ketones Benchchem URL

- CICLOBUTIL 2-(2,6-DIMETILFENIL)

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au - ACS Publications URL

- Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats PMC - NIH URL

- Activity of Antifungal Organobismuth(III) Compounds Derived from Alkyl Aryl Ketones against S.

Sources

- 1. Ethyl-ketone | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Engineering 3D Chemical Space: A Comprehensive Guide to Substituted Cyclobutyl Ketones in Modern Drug Discovery

Introduction: Escaping Flatland

The transition from "flatland" (sp²-rich planar aromatics) to three-dimensional (sp³-rich) architectures is a defining paradigm in contemporary medicinal chemistry. Substituted cyclobutyl ketones, or cyclobutanones, have emerged as privileged intermediates and bioisosteres, offering a unique balance of conformational rigidity, metabolic stability, and synthetic versatility[1]. By adopting a puckered conformation to alleviate torsional strain arising from eclipsed interactions, these four-membered ring systems provide distinct spatial vectors that effectively mimic phenyl rings or gem-dimethyl groups while significantly improving physicochemical properties such as aqueous solubility[1].

This technical guide explores the mechanistic paradigms, advanced synthetic strategies, and validated protocols for utilizing substituted cyclobutyl ketones in drug development.

The Bioisosteric Utility of Cyclobutanones

Cyclobutanones are rarely just end-products; they are highly reactive springboards to complex 3D scaffolds. The inherent ring strain of the cyclobutane system (~26 kcal/mol) makes the ketone carbonyl highly electrophilic, enabling diverse functionalizations[1]. Furthermore, they serve as direct precursors to bicyclo[2.1.1]hexanes (BCHs), which are highly sought-after saturated bioisosteres for ortho- and meta-disubstituted benzenes[2].

Evolution of planar aromatics to 3D scaffolds via cyclobutanone intermediates.

Advanced Synthetic Methodologies

The synthesis of highly substituted cyclobutanones has historically been bottlenecked by the reliance on [2+2] photocycloadditions, which often suffer from poor regioselectivity and limited substrate scope. Recent breakthroughs have unlocked stereospecific and highly controlled pathways.

Formal γ-C-H Functionalization via Norrish-Yang Cyclization

A state-of-the-art approach to access cis-1,3-difunctionalized cyclobutanes utilizes a sequential C-H/C-C functionalization of readily available cyclobutyl aryl ketones[3]. The process relies on an optimized UV-light promoted Norrish-Yang cyclization to generate a highly strained bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate subsequently undergoes a ligand-enabled, Pd(II)-catalyzed C-C cleavage to install aryl, alkenyl, or alkynyl groups with exclusive cis-selectivity[3].

Formal [3+1] Cycloaddition with Sulfur Ylides

To access enantioenriched 2,3-disubstituted cyclobutanones, a ring expansion of cyclopropanone surrogates with unstabilized sulfoxonium ylides is employed[4]. This transformation proceeds with complete regio- and stereospecificity. The addition of an amine base allows for controlled thermodynamic equilibration to the trans-diastereomer via reversible enamine formation[4].

Sequential Norrish-Yang cyclization and Pd-catalyzed C-C functionalization.

Quantitative Data & Method Comparison

To guide synthetic planning and scale-up, the following table summarizes the performance metrics of contemporary cyclobutanone functionalization strategies.

| Synthetic Strategy | Precursor Scaffold | Catalyst / Reagents | Yield Range | Selectivity (ee/dr) | Key Medicinal Advantage |

| γ-C-H Functionalization [3] | Cyclobutyl aryl ketones | UV light, Pd(OAc)₂, Ligand | 50-85% | Exclusive cis | Direct access to 1,3-difunctionalized bioisosteres |

| [3+1] Ring Expansion [4] | Cyclopropanone surrogates | Dimethylsulfoxonium methylide | 60-92% | >98% ee, high trans | Absolute stereospecificity from the chiral pool |

| Hydrometalative Cyclization [2] | β-propargylic cyclobutanones | Ni(cod)₂, Phosphine ligand | 45-88% | Regioselective | Single-step access to rigid Bicyclo[2.1.1]hexanes |

| 3D Fragment Library Synthesis [1] | 3-azido-cyclobutanones | NaBH₄ (reduction), PhCOCl | 70-95% | High cis | Rapid, scalable library generation for FBDD |

Validated Experimental Protocols

Self-Validating Protocol 1: Synthesis of cis-1,3-Difunctionalized Cyclobutanes via Norrish-Yang / Pd-Catalysis[3]

Rationale: Standard cross-coupling on cyclobutanes often yields complex diastereomeric mixtures. This protocol leverages the rigid geometry of a bicyclo[1.1.1]pentan-2-ol intermediate to dictate exclusive cis-stereochemistry during the subsequent Pd-catalyzed C-C bond cleavage.

-

Photochemical Cyclization (Norrish-Yang):

-

Procedure: Dissolve the starting cyclobutyl aryl ketone (1.0 equiv) in anhydrous benzene (0.05 M). Degas the solution via three freeze-pump-thaw cycles.

-

Causality: Degassing is critical to remove dissolved oxygen, which rapidly quenches the excited triplet state required for the Norrish-Yang intramolecular hydrogen abstraction.

-

Execution: Irradiate the solution with a medium-pressure Hg lamp for 12-24 hours at room temperature.

-

Validation Check: Monitor via TLC. The successful conversion to the highly strained bicyclo[1.1.1]pentan-2-ol intermediate is confirmed by a distinct shift in Rf and the disappearance of the carbonyl stretch (~1780 cm⁻¹) in IR spectroscopy.

-

-

Palladium-Catalyzed C-C Cleavage/Functionalization:

-

Procedure: In a nitrogen-filled glovebox, combine the bicyclo intermediate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), a bidentate nitrogen ligand (15 mol%), and Ag₂CO₃ (2.0 equiv) in hexafluoroisopropanol (HFIP).

-

Causality: Ag₂CO₃ acts as a halide scavenger to regenerate the active Pd(II) species and prevent catalyst poisoning. HFIP is chosen because its highly polar, strongly hydrogen-bonding nature stabilizes the polar transition states during the challenging C-C cleavage step.

-

Execution: Heat the sealed vial at 80°C for 16 hours. Filter through Celite, concentrate, and purify via flash column chromatography.

-

Self-Validating Protocol 2: Stereospecific Ring Expansion to trans-2,3-Disubstituted Cyclobutanones[4]

Rationale: Direct α-functionalization of cyclobutanones often leads to epimerization and poor enantiomeric excess. This protocol uses a formal [3+1] cycloaddition where the stereocenter of a chiral cyclopropanone dictates the absolute stereochemistry of the resulting cyclobutanone.

-

Ylide Preparation and Ring Expansion:

-

Procedure: Generate the unstabilized sulfoxonium ylide by treating trimethylsulfoxonium iodide with NaH in anhydrous THF at 0°C.

-

Execution: Add the chiral 2-substituted cyclopropanone surrogate (1.0 equiv) dropwise at -78°C. Slowly warm to room temperature over 4 hours.

-

Validation Check: The reaction environment must remain strictly anhydrous; trace moisture will protonate the highly basic ylide, leading to immediate quenching and incomplete conversion.

-

-

Thermodynamic Equilibration:

-

Procedure: Add piperidine (20 mol%) to the crude reaction mixture and stir for 12 hours at room temperature.

-

Causality: Piperidine forms a reversible enamine intermediate with the newly formed cyclobutanone. This temporarily breaks the sp³ hybridization at the α-position, lowering the activation barrier for epimerization and driving the system entirely to the thermodynamically more stable trans-diastereomer to minimize steric clash.

-

Purification: Aqueous workup followed by silica gel chromatography yields the enantioenriched trans-cyclobutanone.

-

Conclusion

Substituted cyclobutyl ketones have transcended their historical reputation as strained, unstable synthetic curiosities. Through the deployment of advanced photochemical, transition-metal-catalyzed, and ring-expansion methodologies, these molecules now serve as foundational building blocks in the pursuit of 3D chemical space. By adhering to the mechanistic principles and validated protocols outlined in this guide, drug development professionals can reliably integrate these high-Fsp³ motifs into next-generation therapeutics to improve target selectivity and pharmacokinetic profiles.

References

- Fan, Z., et al. "Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.

- "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." PMC, 2022.

- "Ni-Catalyzed Regioselective Hydrometalative Cyclization of Alkynyl Cyclobutanones to Bicyclo[2.1.1]hexanes." CCS Chemistry, 2025.

- "Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides." PMC, 2025.

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone

[1]

Compound Identity & Nomenclature

Target Compound: Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone CAS Registry Number: 898754-18-2 IUPAC Name: 1-Cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one Molecular Formula: C₁₅H₂₀O Molecular Weight: 216.32 g/mol []

Structural Analysis

The molecule is an aryl-alkyl ketone featuring a cyclobutyl ring directly attached to the carbonyl carbon (C1).[] The alkyl chain extends from the carbonyl group to a phenyl ring substituted with methyl groups at the 2 and 5 positions.[]

-

Core Scaffold: Propan-1-one[]

-

Head Group: Cyclobutyl (strained 4-membered ring)[]

-

Tail Group: 2,5-Dimethylphenyl (p-xylene derivative)[]

-

Linker: Ethylene bridge (-CH₂CH₂-)[]

Physicochemical Profile

The following properties are derived from structural analysis and established quantitative structure-property relationship (QSPR) models for aryl-alkyl ketones.

| Property | Value / Description | Note |

| Physical State | Liquid (Viscous) | At standard temperature/pressure (STP).[] |

| Boiling Point | 330–340 °C (Predicted) | High boiling point due to molecular weight and pi-stacking potential.[] |

| LogP (Octanol/Water) | 4.2 ± 0.4 | Highly lipophilic; indicates strong membrane permeability.[] |

| Polar Surface Area (PSA) | 17.07 Ų | Dominated by the carbonyl oxygen; suggests BBB permeability.[] |

| Solubility | DMSO, Chloroform, Methanol | Practically insoluble in water (< 0.1 mg/mL).[] |

| Refractive Index | 1.532 (Predicted) | Consistent with aromatic ketone structures.[] |

Synthetic Methodologies

For research and drug development applications, purity and regioselectivity are paramount.[] Below are two distinct synthetic pathways: the Aldol-Hydrogenation Route (scalable) and the Weinreb Amide Route (precision).[]

Method A: Claisen-Schmidt Condensation & Reduction (Scalable)

This route utilizes readily available starting materials and is preferred for gram-scale synthesis.[] It involves the formation of an enone intermediate followed by selective saturation.[]

Protocol:

-

Condensation: React Cyclobutyl methyl ketone (CAS 3019-25-8) with 2,5-Dimethylbenzaldehyde (CAS 5779-94-2) in the presence of a base (NaOH or KOH) in ethanol.[]

-

Mechanism:[][2] Enolate formation at the methyl ketone followed by nucleophilic attack on the aldehyde.

-

Intermediate: (E)-1-cyclobutyl-3-(2,5-dimethylphenyl)prop-2-en-1-one.[]

-

-

Reduction: Catalytic hydrogenation of the enone using Pd/C (10%) under H₂ atmosphere (1-3 atm).

-

Control: Monitor reaction closely to prevent reduction of the carbonyl group or the aromatic ring.[]

-

Method B: Weinreb Amide Coupling (Precision)

This route avoids the formation of side products common in direct Grignard additions to esters or acid chlorides.[]

Protocol:

-

Precursor Synthesis: Convert 3-(2,5-dimethylphenyl)propanoic acid to its Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt coupling.[]

-

Nucleophilic Addition: React the Weinreb amide with Cyclobutylmagnesium bromide in anhydrous THF at 0°C.

-

Advantage:[][2] The stable tetrahedral intermediate prevents over-addition, ensuring the ketone is the sole product upon quenching.[]

-

Synthetic Workflow Diagram

Caption: Figure 1. The Claisen-Schmidt synthetic pathway for the scalable production of this compound.

Applications in Drug Discovery[1]

This compound serves as a versatile pharmacophore building block .[] Its structural features allow it to function as a "linker-head" motif in Fragment-Based Drug Design (FBDD).[]

GPCR Ligand Design

The 2,5-dimethylphenyl moiety mimics the steric bulk of endogenous ligands for certain G-protein coupled receptors (e.g., Melatonin MT1/MT2 or Serotonin 5-HT receptors).[] The cyclobutyl group provides a rigid, lipophilic anchor that fits into hydrophobic pockets, restricting conformational freedom compared to a standard alkyl chain.[]

Enzyme Inhibition (Kinases)

The ketone functionality can be utilized as a precursor for:

-

Tertiary Alcohols: Via further Grignard addition, creating chiral centers for kinase specificity.[]

-

Amines: Via reductive amination, generating scaffolds common in monoamine oxidase (MAO) inhibitors or reuptake inhibitors.[]

Bioisosterism

The cyclobutyl ring is often used as a bioisostere for isopropyl or tert-butyl groups to alter metabolic stability (reducing susceptibility to CYP450 oxidation) while maintaining hydrophobic interactions.[]

Safety & Handling Protocols

Hazard Classification (GHS):

-

Skin Irritation: Category 2[]

-

Eye Irritation: Category 2A[]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)[]

Storage Conditions:

-

Store in a cool, dry place (2–8°C recommended for long-term stability).[][3]

-

Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the benzylic positions.[]

Disposal:

-

Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Nielsen, A. T., & Houlihan, W. J. (1968).[] The Aldol Condensation. Organic Reactions, 16, 1–438.[] (Foundational methodology for Claisen-Schmidt condensation).

-

Nahm, S., & Weinreb, S. M. (1981).[] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[] (Methodology for precision synthesis).

-

PubChem. (2025).[] Compound Summary: Cyclobutyl methyl ketone (CAS 3019-25-8).[][4] National Library of Medicine.[] Retrieved from [Link]

Methodological & Application

LC-MS/MS protocol for quantification of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone

Advanced LC-MS/MS Bioanalytical Protocol for the Quantification of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone in Biological Matrices

Executive Summary & Rationale

The quantification of highly lipophilic, neutral small molecules in biological matrices presents a unique bioanalytical challenge. This compound (CAS: 898754-18-2; MW: 216.32) is characterized by a high partition coefficient (LogP ~3.6) and a complete absence of basic functional groups (e.g., amines) that readily accept protons. Consequently, standard Electrospray Ionization (ESI) often yields poor ionization efficiency and inadequate sensitivity for pharmacokinetic (PK) profiling.

To overcome this, this application note details a dual-tiered LC-MS/MS methodology. Tier 1 employs direct Atmospheric Pressure Chemical Ionization (APCI) for standard dynamic ranges. Tier 2 utilizes pre-column chemical derivatization with Girard’s Reagent T (GirT) coupled with ESI for ultra-trace quantification[1]. This protocol is engineered as a self-validating system, strictly adhering to the regulatory frameworks established by the FDA (2018) and EMA ICH M10 (2022) guidelines[2].

Physicochemical Profiling & The Causality of Method Design

As a Senior Application Scientist, it is critical to design protocols based on the fundamental physicochemical properties of the analyte rather than relying on generic templates. Every step in this workflow is governed by strict causality:

-

Extraction Strategy (Why LLE over PPT?): Protein Precipitation (PPT) is insufficient for this analyte. PPT co-extracts massive amounts of endogenous plasma phospholipids, which elute in the same hydrophobic retention window as our lipophilic ketone, causing severe matrix suppression. Instead, we utilize Liquid-Liquid Extraction (LLE) with a non-polar solvent system (Hexane:Ethyl Acetate, 80:20 v/v). This exploits the analyte's high LogP, selectively partitioning the ketone into the organic layer while permanently trapping polar phospholipids and proteins in the aqueous phase.

-

Ionization Strategy (Why APCI or Derivatization?):

-

Direct APCI: Because the isolated carbonyl oxygen has a low proton affinity in the liquid phase, ESI struggles to form

. APCI bypasses this by utilizing gas-phase ion-molecule reactions driven by a corona discharge, efficiently transferring protons to the ketone to form a stable -

GirT Derivatization (ESI): For sub-ng/mL sensitivity, we react the ketone with Girard's Reagent T. GirT contains a pre-charged quaternary ammonium group. The resulting hydrazone derivative permanently fixes a positive charge onto the molecule (

, m/z 330.2). This eliminates the need for source ionization entirely, increasing ESI sensitivity by up to 100-fold[1].

-

Experimental Workflows

Fig 1. Dual-tiered LC-MS/MS workflow for direct APCI or GirT-derivatized ESI quantification.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquot: Transfer 50 µL of K2EDTA plasma into a 96-well deep-well plate.

-

Internal Standard (IS): Add 10 µL of IS working solution (e.g., deuterated analog at 500 ng/mL). Vortex for 10 seconds.

-

Extraction: Add 500 µL of Hexane:Ethyl Acetate (80:20, v/v). Seal the plate and vortex vigorously for 5 minutes to ensure partitioning.

-

Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

-

Transfer & Evaporation: Transfer 400 µL of the upper organic layer to a clean collection plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Tier 2 Only: GirT Derivatization Step

(Skip this step if utilizing Tier 1 Direct APCI)

-

Reagent Addition: To the dried LLE extract, add 50 µL of 10 mM Girard's Reagent T in Methanol containing 5% Acetic Acid (catalyst).

-

Incubation: Seal and incubate at 40°C for 60 minutes to drive the condensation reaction to completion.

-

Final Preparation: Evaporate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2-micron superficially porous particle (SPP) column to maintain high efficiency while mitigating backpressure.

Table 1: Chromatographic Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in MeCN) |

|---|---|---|---|

| 0.00 | 0.40 | 60 | 40 |

| 0.50 | 0.40 | 60 | 40 |

| 2.50 | 0.40 | 5 | 95 |

| 3.50 | 0.40 | 5 | 95 |

| 3.60 | 0.40 | 60 | 40 |

| 4.50 | 0.40 | 60 | 40 |

Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 45°C.

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring)

| Analyte State | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanistic Rationale |

|---|

| Underivatized | APCI (Positive) | 217.2

Method Validation Framework (Self-Validating System)

To ensure scientific integrity, every analytical batch must serve as a self-validating system. The protocol is grounded in the FDA (2018) and EMA ICH M10 bioanalytical method validation guidelines[2].

Fig 2. Self-validating logic framework mapping to FDA and ICH M10 regulatory guidelines.

-

Selectivity & Matrix Effect: Blank plasma from 6 independent sources (including hemolyzed and lipemic lots) must be extracted. The Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF must have a Coefficient of Variation (CV) ≤ 15%.

-

Linearity: A minimum of 6 non-zero calibration standards must be used. The calibration curve is fitted using a linear regression with a

weighting factor to ensure accuracy at the lower end of the curve. -

Accuracy & Precision: Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) are analyzed in replicates of six. Intra- and inter-batch precision (%CV) must not exceed 15% (20% for the LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% for LLOQ)[2].

References

-

Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry (2018). Source: U.S. Department of Health and Human Services. URL:[Link]

-

International Council for Harmonisation (ICH). ICH guideline M10 on bioanalytical method validation and study sample analysis (2022). Source: European Medicines Agency. URL:[Link]

-

Bi, H., et al. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS (2021). Source: Molecules (MDPI). URL:[Link]

Sources

Application Note: Safe Handling and Storage of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone

Abstract & Compound Profile

Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS: 898754-18-2) is a specialized organic intermediate utilized primarily in the synthesis of pharmaceutical scaffolds and fine chemical building blocks. Its structure features a strained cyclobutane ring coupled to a lipophilic 2,5-dimethylphenyl moiety via an ethyl ketone linker.

This unique structural combination presents specific stability challenges: the cyclobutane ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening reactions under extreme conditions, while the ketone functionality requires protection from strong reducing agents and nucleophiles. This guide outlines the definitive protocols for maintaining compound integrity and ensuring operator safety.

Physicochemical Data Summary

| Property | Value | Notes |

| IUPAC Name | 1-cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one | Synonyms include this compound |

| CAS Number | 898754-18-2 | Verified Identifier |

| Molecular Formula | C₁₅H₂₀O | |

| Molecular Weight | 216.32 g/mol | |

| Physical State | Liquid (Viscous) | Predicted based on structural analogs |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |

| Predicted Boiling Point | ~330°C | At 760 mmHg (Extrapolated) |

Hazard Identification & Safety Assessment

Note: While specific toxicological data for this exact CAS is limited, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous aryl-alkyl ketones and cyclobutane derivatives.

GHS Classification (Predicted)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

Flammability: Combustible Liquid (Class IIIB). Flash point likely >93°C.

Critical Reactivity Hazards

-

Ring Strain Release: The cyclobutyl moiety is thermodynamically unstable relative to linear alkyl chains. Avoid exposure to Lewis acids (e.g., AlCl₃, BF₃) or extreme heat (>150°C) unless controlled, as this may trigger ring-opening rearrangements.

-

Peroxidation: Like many ketones with alpha-hydrogens, prolonged exposure to air and light can lead to slow auto-oxidation.

-

Incompatibility: Violent reaction potential with strong oxidizing agents (e.g., Nitric acid, Peroxides) and strong bases.

Storage Protocols: The "Chain of Custody" Approach

To maximize shelf-life and minimize degradation, a "Chain of Custody" storage model is recommended. This involves strictly controlled environmental parameters.[1][2]

Protocol S-1: Long-Term Storage

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, providing a better blanket over the liquid surface.

-

Container: Amber borosilicate glass vials with Teflon-lined (PTFE) screw caps. Avoid polyethylene containers for long-term storage to prevent leaching of plasticizers.

-

Light Protection: Compound is potentially photosensitive. Secondary containment in opaque boxes is mandatory.

Visualization: Storage Logic Tree

The following diagram illustrates the decision logic for storing this compound based on usage frequency.

Caption: Decision matrix for optimizing storage conditions based on experimental workflow requirements.

Handling & Transfer Protocols

Engineering Controls

-

Primary Barrier: All open-vessel handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80-100 fpm.

-

Static Control: Ensure all glassware is grounded if transferring large volumes (>500 mL), as organic ketones can generate static charge.

Protocol H-1: Inert Liquid Transfer

Rationale: To prevent moisture ingress and oxidation of the alpha-carbon positions.

-

Preparation: Dry all glassware (syringes, needles, reaction flasks) in an oven at 120°C for at least 2 hours. Cool in a desiccator.

-

Septum Seal: Cap the source vial with a rubber septum. Secure with a copper wire or parafilm if not a crimp-top.

-

Pressure Equalization: Insert a balloon filled with Nitrogen into the source vial to create positive pressure.

-

Aspiration: Using a gas-tight syringe (Hamilton type) or a cannula, withdraw the required volume.

-

Tip: Do not pull the plunger back too aggressively; this can cause cavitation and bubble formation in viscous liquids.

-

-

Dispensing: Inject slowly against the wall of the receiving vessel to minimize splashing and aerosol generation.

Personal Protective Equipment (PPE) Matrix

-

Hands: Double-gloving recommended. Inner layer: Latex (dexterity); Outer layer: Nitrile (chemical resistance).

-

Breakthrough Time: Nitrile gloves provide >480 min protection against ketone splashes.

-

-

Eyes: Chemical Splash Goggles (ANSI Z87.1).

-

Body: Flame-resistant lab coat and closed-toe shoes.

Experimental Workflow: Synthesis & Quench

When utilizing this compound in synthesis (e.g., Grignard addition or Reduction), follow this workflow to ensure safety.

Caption: Standard Operating Procedure (SOP) flow for reaction setup and termination.

Emergency Response & Disposal

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Ventilate: Increase fume hood sash height temporarily or open windows if safe.

-

Absorb: Use a universal solvent absorbent (e.g., vermiculite or activated charcoal pads). Do not use paper towels for large spills as they increase surface area for flammability.

-

Clean: Wash the surface with a soap/water solution after bulk removal.

Waste Disposal[5]

-

Classification: Non-halogenated Organic Solvent Waste.

-

Segregation: Do not mix with acidic waste streams (potential for exothermic polymerization or condensation).

-

Labeling: Clearly label as "Contains Cyclobutyl Ketone Derivative - Irritant".

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24726372, Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone (Analog). Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl Ketone

The carbonyl group is a cornerstone of organic synthesis, offering a gateway to a vast array of molecular transformations.[1] this compound is a structurally unique molecule presenting both steric challenges and synthetic opportunities. Its derivatization is a critical step for exploring its potential in medicinal chemistry and drug discovery, where modifications can profoundly influence biological activity, solubility, and metabolic stability.[1][2][3] This guide provides detailed protocols and expert insights into several key derivatization strategies for this ketone, focusing on practical application and the underlying chemical principles.

The presence of a cyclobutyl ring and a substituted phenyl group introduces steric hindrance around the ketone's carbonyl carbon, which can influence reactivity.[4][5][6] Therefore, the selection of appropriate reagents and reaction conditions is paramount for achieving successful transformations. This document will explore four powerful derivatization techniques: Reductive Amination, Wittig Olefination, Grignard Reaction, and Aldol Condensation. Each section will provide a step-by-step protocol, a discussion of the reaction mechanism, and guidance on the characterization of the resulting products.

I. Reductive Amination: Introduction of Nitrogen-Containing Moieties

Reductive amination is a highly effective method for converting ketones into amines, a functional group prevalent in pharmaceuticals.[7][8] This one-pot reaction typically involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[7][9] For sterically hindered ketones such as this compound, the choice of reducing agent and reaction conditions is crucial to favor imine formation and subsequent reduction over the direct reduction of the ketone.[7][8]

Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this purpose, often yielding excellent results where other hydrides might fail.[9][10][11]

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Objective: To synthesize N-substituted amine derivatives of this compound.

Materials:

-

This compound

-

Primary or secondary amine of choice (e.g., benzylamine, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium ion. For less reactive amines or hindered ketones, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial.[9][11]

-

In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in DCE.

-

Slowly add the STAB suspension to the ketone-amine mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCE (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.

Characterization: The purified amine can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the characteristic α-proton signals of the ketone (typically around 2.1-2.6 ppm) and the appearance of new signals corresponding to the protons adjacent to the newly formed C-N bond are indicative of a successful reaction.[12]

Workflow for Reductive Amination:

Caption: Reductive amination workflow.

II. Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful tool for converting ketones into alkenes, offering a reliable method for C=C bond formation.[4][5][6][13] This reaction utilizes a phosphorus ylide (Wittig reagent) to react with the carbonyl group, forming an alkene and triphenylphosphine oxide.[4][5] For sterically hindered ketones, the choice of the ylide and the base used for its generation is critical for achieving good yields.[4][6][14] Non-stabilized ylides are generally more reactive and suitable for hindered ketones.[4][14]

Protocol: Wittig Olefination for Methylene Group Introduction

Objective: To synthesize the methylene derivative of this compound.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.3 M) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF or n-butyllithium (1.5 eq) in hexanes to the phosphonium salt suspension. The formation of the ylide is indicated by the appearance of a characteristic orange or yellow color.

-

Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purify the product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) to separate the desired alkene from the triphenylphosphine oxide.

Characterization: The formation of the alkene can be confirmed by ¹H and ¹³C NMR. In the ¹H NMR spectrum, the appearance of signals in the olefinic region (typically 4.5-6.0 ppm) corresponding to the newly formed vinyl protons is a key indicator.[15] In the ¹³C NMR, the carbonyl signal (around 190-220 ppm) will be absent, and new signals for the sp² carbons of the double bond will appear.[12]

Wittig Reaction Mechanism:

Caption: Mechanism of the Wittig reaction.

III. Grignard Reaction: Formation of Tertiary Alcohols

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to a ketone to form a tertiary alcohol after an acidic workup.[16][17][18][19] This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon.[18][19] Given the steric hindrance of the target ketone, a highly reactive Grignard reagent and carefully controlled conditions are recommended.

Protocol: Grignard Addition to Form a Tertiary Alcohol

Objective: To synthesize a tertiary alcohol derivative by adding an alkyl or aryl group to the carbonyl carbon.

Materials:

-

This compound

-

Grignard reagent of choice (e.g., methylmagnesium bromide, phenylmagnesium bromide) in THF or diethyl ether

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Saturated ammonium chloride solution or dilute hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.2-1.5 eq) dropwise to the ketone solution. The reaction is often exothermic.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude tertiary alcohol by column chromatography on silica gel.

Characterization: The formation of the tertiary alcohol is confirmed by the absence of the carbonyl peak in the IR spectrum and the appearance of a broad O-H stretch. In the ¹H NMR spectrum, the signals for the newly introduced alkyl or aryl group will be present, and the integration will be consistent with the expected structure. The ¹³C NMR will show a new signal for the quaternary carbon bearing the hydroxyl group.

Grignard Reaction Workflow:

Caption: Grignard reaction workflow.

IV. Aldol Condensation: Formation of α,β-Unsaturated Ketones

The Aldol condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[20][21][22] In a "crossed" or "mixed" aldol condensation, two different carbonyl compounds are reacted.[20][21] To achieve selectivity, one carbonyl compound should not have α-hydrogens, thus acting only as the electrophile.

Protocol: Crossed Aldol Condensation with an Aromatic Aldehyde

Objective: To synthesize an α,β-unsaturated ketone derivative.

Materials:

-

This compound

-

Aromatic aldehyde without α-hydrogens (e.g., benzaldehyde, p-anisaldehyde)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Dilute hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water.

-

Cool the ketone-aldehyde solution in an ice bath and slowly add the NaOH solution dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. A precipitate may form as the product is often a solid.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a beaker of ice water and acidify with dilute HCl until the solution is neutral or slightly acidic.

-

If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

-

If an oil separates, extract the mixture with ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization: The formation of the α,β-unsaturated ketone is indicated by IR spectroscopy, which will show a shift of the carbonyl absorption to a lower frequency (around 1660-1685 cm⁻¹) due to conjugation.[23] ¹H NMR will show new signals in the olefinic region, and the coupling constants can help determine the stereochemistry of the double bond.

Aldol Condensation Mechanism:

Caption: Base-catalyzed Aldol condensation.

V. Summary of Derivatization Strategies

| Reaction | Reagents | Product Type | Key Advantages | Potential Challenges |

| Reductive Amination | Amine, NaBH(OAc)₃ | Substituted Amine | High selectivity, mild conditions, broad substrate scope.[9][11] | Steric hindrance can slow the reaction.[7][8] |

| Wittig Reaction | Phosphorus Ylide | Alkene | Reliable C=C bond formation, tolerates many functional groups.[4][5][13] | Removal of triphenylphosphine oxide byproduct, sterically hindered ketones can be challenging.[4][6] |

| Grignard Reaction | Grignard Reagent | Tertiary Alcohol | Versatile C-C bond formation, wide range of R-groups can be introduced.[16][18] | Requires strictly anhydrous conditions, side reactions with sterically hindered ketones.[16] |

| Aldol Condensation | Aldehyde, Base | α,β-Unsaturated Ketone | Forms C-C bonds and introduces conjugation, synthetically useful products.[20][21] | Potential for self-condensation and other side reactions.[22] |

VI. Conclusion

The derivatization of this compound opens up a multitude of avenues for further chemical exploration and biological evaluation. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse library of compounds. The choice of derivatization strategy will ultimately depend on the desired final product and the specific research goals. Careful execution of these protocols, coupled with diligent monitoring and characterization, will ensure successful and reproducible results in the laboratory.

References

-

Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

-

Wittig reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones: Synthetic Communications. (2006, December 5). Taylor & Francis Online. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). National Center for Biotechnology Information. [Link]

-

Wittig Reaction. (n.d.). Dalal Institute. [Link]

-

ketone derivatives synthetic: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). ACS Publications. [Link]

-

Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025, August 7). ResearchGate. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. [Link]

-

Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. (n.d.). National Center for Biotechnology Information. [Link]

-

Exploring Carbonyl Group Applications in Pharmaceuticals. (2025, July 24). Patsnap. [Link]

-

Tandem Aldol Condensation – Platinacycle-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. (n.d.). National Center for Biotechnology Information. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996, May 31). PubMed. [Link]

-

Chemoselective detection and discrimination of carbonyl-containing compounds in metabolite mixtures by 1H-detected 15N NMR. (n.d.). National Center for Biotechnology Information. [Link]

-

(PDF) Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. (2020, July 5). ResearchGate. [Link]

-

Aldol-like Reactions. (2024, May 20). Making Molecules. [Link]

-

Uses of Aldehydes and Ketones. (n.d.). Scribd. [Link]

-

Reaction mechanism for the derivatization of carbonyl compounds, including CAs, to form 3-nitrophenylhydrazones, using EDC as a coupling reagent and pyridine as a catalyst. (n.d.). ResearchGate. [Link]

-

Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. (n.d.). Columbia University. [Link]

-

Aldehydes and Ketones. (n.d.). Michigan State University Department of Chemistry. [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Derivatization - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

-

Aldol condensation - Wikipedia. (n.d.). Wikipedia. [Link]

-

17.3: Spectroscopic Properties of Aldehydes and Ketones. (2015, July 18). Chemistry LibreTexts. [Link]

-

Ketones. (n.d.). OpenOChem Learn. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

-

Aldol Condensation. (n.d.). BYJU'S. [Link]

-

Chemistry. (n.d.). Inflibnet. [Link]

-

reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. [Link]

-

An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. (2024, August 2). Wiley Online Library. [Link]

-

How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule. (2023, April 21). Quora. [Link]

-

The application of cyclobutane derivatives in organic synthesis. (n.d.). ResearchGate. [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020, December 5). MDPI. [Link]

-

Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]

- 2. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. columbia.edu [columbia.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ketones | OpenOChem Learn [learn.openochem.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. tandfonline.com [tandfonline.com]

- 15. quora.com [quora.com]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. Aldol condensation - Wikipedia [en.wikipedia.org]

- 21. byjus.com [byjus.com]

- 22. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 23. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Purity Optimization for Cyclobutyl 2-(2,5-dimethylphenyl)ethyl Ketone

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Low Purity & Synthetic Anomalies Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic Triage: Identify Your Impurity Profile

Before modifying your protocol, we must identify the specific nature of the "low purity." High-performance liquid chromatography (HPLC) and Proton NMR (

Symptom A: The "Over-Addition" Complex

-

Observation: A persistent impurity (10–30%) that is more polar than the product but less polar than the starting acid/alcohol.

-

NMR Signature: Disappearance of the carbonyl signal (

ppm in -

Cause: If you reacted a Grignard reagent directly with an acid chloride or ester, the ketone product was more reactive than the starting material, leading to a second addition.

Symptom B: The "Ring-Opened" Degradant

-

Observation: A complex mixture of olefins; significant drop in yield.

-

NMR Signature: Loss of the characteristic multiplet at

ppm (cyclobutyl methine/methylene). Appearance of vinylic protons ( -

Diagnosis: Cyclobutane Ring Opening/Expansion .

-

Cause: Exposure to strong Lewis acids (e.g.,

in Friedel-Crafts attempts) or excessive thermal stress during distillation. The cyclobutane ring strain (~26.5 kcal/mol) makes it susceptible to acid-catalyzed rearrangement.

Symptom C: The "Stubborn Imine"

-

Observation: Product co-elutes with a basic impurity; distinct IR stretch around 1640 cm

(C=N). -

Diagnosis: Incomplete Hydrolysis of the Metalloimine .

-

Cause: If synthesizing via the Nitrile route, the intermediate ketimine salt was not fully hydrolyzed during the acidic workup.

Root Cause Analysis & Visual Logic

The following decision tree illustrates the mechanistic pathways leading to the target molecule versus common impurities.

Figure 1: Synthetic pathways and failure points. The Weinreb route (Blue/Green path) offers the highest protection against impurities.

Corrective Protocols

Protocol A: The Weinreb Amide Method (Recommended)

Best for: Avoiding tertiary alcohol impurities and ensuring stoichiometric control.

The Science: The Weinreb amide forms a stable 5-membered chelate with the magnesium of the Grignard reagent. This "anchors" the intermediate and prevents the carbonyl from reforming until the reaction is quenched, making a second addition impossible [1].